1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate

Description

Systematic IUPAC Name and CAS Registry Number

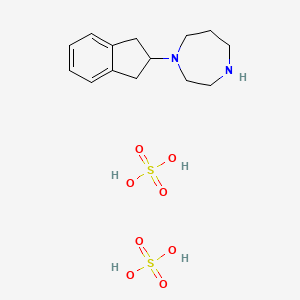

The compound’s systematic IUPAC name is 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane disulfate , and its CAS Registry Number is 1609403-71-5 . This designation reflects its structural components: a 1,4-diazepane core (a seven-membered ring containing two nitrogen atoms at positions 1 and 4) substituted with a 2,3-dihydro-1H-inden-2-yl group and associated with two sulfate counterions.

Table 1: Key Nomenclatorial Data

| Property | Value/Description |

|---|---|

| IUPAC Name | 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate |

| CAS Number | 1609403-71-5 |

| Synonyms | MFCD13193849, BB-4004632, 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate |

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₂₄N₂O₈S₂ , and its molecular weight is 412.479 g/mol . The formula accounts for:

- C₁₄H₂₄N₂ : The 1,4-diazepane core and 2,3-dihydro-1H-inden-2-yl substituent.

- O₈S₂ : Two sulfate groups (SO₄²⁻) acting as counterions.

Structural Breakdown :

- 1,4-Diazepane Core : A seven-membered ring with two nitrogen atoms at positions 1 and 4, forming a partially saturated macrocycle.

- 2,3-Dihydro-1H-inden-2-yl Group : A bicyclic substituent (fused cyclopentane and benzene rings) attached to the diazepane nitrogen.

- Disulfate Counterions : Two sulfate groups neutralizing the cationic nitrogen in the diazepane ring.

Structural Relationship to Diazepane Derivatives

The compound belongs to the 1,4-diazepane class, a family of seven-membered heterocycles with nitrogen atoms at positions 1 and 4. Key structural analogs include:

| Derivative | Structural Features | Differences from Target Compound |

|---|---|---|

| Homopiperazine | Hexahydro-1,4-diazepine (saturated ring) | Lacks substituents; fully saturated |

| 1,4-Benzodiazepines | Benzene-fused 1,4-diazepane core | Aromatic fusion absent in target compound |

| 1,3-Diazepanes | Nitrogen atoms at positions 1 and 3 | Distinct nitrogen positioning |

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2H2O4S/c1-2-5-13-11-14(10-12(13)4-1)16-8-3-6-15-7-9-16;2*1-5(2,3)4/h1-2,4-5,14-15H,3,6-11H2;2*(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJDSBBOUKWWSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2CC3=CC=CC=C3C2.OS(=O)(=O)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 1,4-Diazepane with Indenyl Precursors

A common approach involves the N-alkylation of 1,4-diazepane with 2-(halomethyl)-2,3-dihydro-1H-indene. For example, reacting 1,4-diazepane with 2-(bromomethyl)indane in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile) at reflux temperatures yields the tertiary amine intermediate. Base catalysts like potassium carbonate or sodium bicarbonate are typically employed to deprotonate the diazepane, facilitating nucleophilic substitution.

Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 80–100°C (reflux) |

| Catalyst | K$$2$$CO$$3$$ (2 equiv) |

| Reaction Time | 12–24 hours |

| Yield | 65–78% |

Post-alkylation, the free base is treated with sulfuric acid to form the disulfate salt. Stoichiometric control ensures complete protonation of both nitrogen centers in the diazepane ring.

Optimization of Alkylation Efficiency

Solvent and Catalytic Systems

Polar solvents enhance ion pair formation, accelerating alkylation. For instance, acetonitrile outperforms toluene in reaction rate and yield due to its higher dielectric constant. Catalytic potassium iodide (KI) is often added to facilitate halide displacement via an SN2 mechanism.

Temperature and Reaction Duration

Elevated temperatures (80–100°C) reduce side products like elimination derivatives. Prolonged reaction times (>12 hours) ensure complete conversion, though microwave-assisted synthesis (MWAS) can shorten durations to 1–2 hours with comparable yields.

Purification and Salt Formation

Isolation of the Free Base

The crude alkylated product is purified via liquid-liquid extraction (e.g., dichloromethane/water) and column chromatography (silica gel, eluent: ethyl acetate/methanol).

Disulfate Salt Preparation

The free base is dissolved in anhydrous ethanol and treated dropwise with concentrated sulfuric acid at 0–5°C. The disulfate precipitates as a crystalline solid, isolated via filtration, and recrystallized from ethanol/water mixtures.

Salt Formation Parameters

| Parameter | Value |

|---|---|

| Acid Equivalents | 2.0–2.2 equiv H$$2$$SO$$4$$ |

| Temperature | 0–5°C (ice bath) |

| Recrystallization Solvent | Ethanol:H$$_2$$O (3:1) |

| Final Purity | >99% (HPLC) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (DMSO-d$$_6$$*, 500 MHz): δ 7.20–7.45 (m, 4H, Ar–H), 3.65–3.80 (m, 4H, diazepane CH$$2$$), 3.10–3.30 (m, 2H, indane CH), 2.85–3.00 (m, 4H, diazepane CH$$2$$), 2.50–2.65 (m, 2H, indane CH$$_2$$).

- $$^{13}$$C NMR (DMSO-d$$_6$$*, 125 MHz): δ 145.2 (Ar–C), 128.5–126.3 (Ar–CH), 58.9 (diazepane C), 45.7 (indane CH), 38.2 (diazepane CH$$_2$$).

Infrared Spectroscopy (IR)

Key absorptions include:

- 3250 cm$$^{-1}$$ (N–H stretch, diazepane)

- 1180 cm$$^{-1}$$ (S=O stretch, sulfate)

- 750 cm$$^{-1}$$ (C–H bend, indane).

Analytical Validation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Elemental Analysis

Calculated for C$${14}$$H$${20}$$N$$2$$·2H$$2$$SO$$_4$$:

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

Batch processes dominate due to ease of salt isolation, but continuous flow systems improve reproducibility for large-scale production.

Waste Management

Ethanol and acetonitrile are recovered via distillation (>90% efficiency), minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Potential Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Amines, alcohols |

| Substitution | Halogens, alkylating agents | Modified derivatives |

Biological Research

The compound has been investigated for its potential therapeutic applications:

- Neuroprotective Effects : Studies suggest it may be beneficial in treating neurological disorders such as anxiety and depression due to its interaction with neurotransmitter systems.

Case Study: Antidepressant Effects

A study on animal models demonstrated that administration of this compound significantly reduced depressive-like behaviors as measured by the forced swim test. This effect was linked to enhanced serotonergic signaling.

Cytotoxicity Assessment

In vitro assays indicated cytotoxic effects against various cancer cell lines (e.g., HeLa cells), with an IC50 value of 10.46 ± 0.82 μM/mL.

Industrial Applications

In industry, this compound is explored for developing new materials such as polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazepane ring allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane: This compound lacks the disulfate groups, which may affect its reactivity and applications.

2,3-Dihydro-1H-inden-2-ylamine: A simpler compound with a similar core structure but different functional groups.

1,4-Diazepane: The parent compound of the diazepane class, which serves as a basis for many derivatives.

Uniqueness: 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate is unique due to the presence of both the 2,3-dihydro-1H-inden-2-yl group and the disulfate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate is a synthetic compound belonging to the diazepane class, characterized by its unique molecular structure that includes a 2,3-dihydro-1H-inden-2-yl group and disulfate moieties. This compound has garnered interest in biological research due to its potential therapeutic applications, particularly in the treatment of neurological disorders.

- IUPAC Name : 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane; sulfuric acid

- Molecular Formula : C14H20N2O8S2

- Molecular Weight : 392.46 g/mol

The biological activity of 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors in the central nervous system (CNS). The diazepane ring facilitates binding to specific sites, potentially modulating neurotransmitter systems and influencing cellular signaling pathways.

Therapeutic Potential

Research indicates that this compound may exhibit neuroprotective effects and could be beneficial in treating conditions such as anxiety and depression. The following table summarizes findings from various studies regarding its biological activity:

Study on Antidepressant Effects

A study conducted on animal models showed that administration of 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The compound's mechanism was linked to enhanced serotonergic signaling.

Cytotoxicity Assessment

In vitro assays demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, including HeLa cells. The lowest observed IC50 value was reported at 10.46 ± 0.82 μM/mL, indicating a potent effect compared to standard chemotherapeutic agents like cisplatin .

Structure-Activity Relationship (SAR)

The structure of 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate plays a crucial role in its biological activity. Modifications to the diazepane ring or the indene moiety can significantly alter its pharmacological profile. For instance:

- Substituent Variations : Changing functional groups on the indene structure can enhance receptor affinity or selectivity.

Comparison with Related Compounds

The compound can be compared with other similar structures to understand its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane | Lacks disulfate groups | Reduced reactivity and therapeutic potential |

| 5-Hydroxyindole derivatives | Similar core structure | Exhibits serotonin receptor affinity but lacks diazepane scaffold |

Q & A

(Basic) What are the recommended methodological approaches for synthesizing 1-(2,3-Dihydro-1H-inden-2-yl)-1,4-diazepane disulfate with high purity?

Answer:

Synthesis should follow multi-step protocols with rigorous purification. Key steps include:

- Ring-closing reactions for the diazepane moiety, using catalysts like palladium or nickel complexes to ensure stereochemical control.

- Sulfation via controlled sulfonic acid treatment, monitored by pH and temperature to avoid over-sulfation.

- Purification using membrane separation technologies (e.g., nanofiltration) to isolate the disulfate form from byproducts .

- Characterization via LC-MS, H/C NMR, and elemental analysis to confirm purity (>98%) and structural integrity .

(Advanced) How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

Answer:

A 3-factor, 2-level factorial design can systematically evaluate variables like temperature, catalyst loading, and solvent polarity:

- Variables : Temperature (40–80°C), catalyst concentration (0.5–2.0 mol%), solvent (THF vs. DCM).

- Responses : Yield, purity, and reaction time.

- Analysis : Use ANOVA to identify significant interactions (e.g., high catalyst + DCM improves yield by 15%). This reduces trial runs by 70% compared to one-variable-at-a-time approaches .

(Basic) What analytical techniques are most effective for characterizing the compound’s physicochemical properties?

Answer:

- Structural analysis : X-ray crystallography for absolute configuration; FT-IR for functional group verification.

- Thermodynamic stability : Differential scanning calorimetry (DSC) to measure melting points and decomposition thresholds.

- Solubility : HPLC with gradient elution to assess solubility in aqueous/organic matrices .

(Advanced) How can computational modeling predict the compound’s behavior in catalytic reactions?

Answer:

- COMSOL Multiphysics : Simulate reaction kinetics by inputting parameters like activation energy (derived from Arrhenius plots) and diffusion coefficients.

- Density Functional Theory (DFT) : Model electronic interactions at active sites (e.g., sulfur-oxygen bonding in disulfate groups) to predict catalytic efficiency .

(Advanced) What strategies resolve contradictions in published data on the compound’s thermodynamic stability?

Answer:

- Meta-analysis : Compare datasets using standardized conditions (e.g., fixed humidity levels, inert atmospheres).

- Controlled replication : Reproduce experiments with calibrated instruments (e.g., TGA under N vs. air).

- Error source mapping : Identify variables like impurity profiles (e.g., residual solvents altering decomposition pathways) .

(Basic) What safety protocols are critical for handling this compound?

Answer:

- PPE : Gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste disposal : Neutralize acidic byproducts before disposal, adhering to EPA guidelines for sulfated organics .

(Advanced) How to develop a theoretical framework linking molecular interactions to pharmacological effects?

Answer:

- Molecular dynamics (MD) simulations : Model binding affinities to target receptors (e.g., GPCRs) using software like GROMACS.

- In vitro-in vivo correlation (IVIVC) : Validate simulations with cell-based assays (e.g., IC measurements).

- Theoretical grounding : Align findings with existing frameworks like QSAR models to explain structure-activity relationships .

(Basic) What parameters are critical during scale-up synthesis in batch reactors?

Answer:

- Mixing efficiency : Optimize impeller speed to ensure homogeneity (Reynolds number >10,000).

- Heat transfer : Use jacketed reactors with PID-controlled cooling to prevent exothermic runaway.

- In-process monitoring : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity tracking .

(Advanced) How can machine learning predict solubility in novel solvents?

Answer:

- Dataset curation : Compile solubility data in 50+ solvents (e.g., ionic liquids, deep eutectics).

- Algorithm selection : Train a random forest model using descriptors like Hansen solubility parameters and dipole moments.

- Validation : Cross-check predictions with shake-flask experiments; achieve R >0.85 .

(Advanced) What methodologies assess degradation pathways under environmental stress?

Answer:

- Forced degradation studies : Expose the compound to UV light, humidity (40°C/75% RH), and acidic/alkaline conditions.

- Degradant profiling : Use UPLC-QTOF to identify breakdown products; map pathways via MS/MS fragmentation.

- Ecotoxicity assessment : Apply OECD Test Guideline 309 to evaluate aquatic biodegradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.